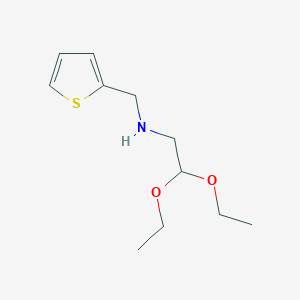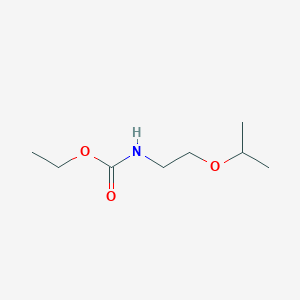
ethyl N-(2-propan-2-yloxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-propan-2-yloxyethyl)carbamate, also known as EPPC, is a carbamate compound that has been widely used in scientific research due to its unique properties. EPPC is a white crystalline powder that is soluble in water and organic solvents. This compound is commonly used in the synthesis of other compounds and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl N-(2-propan-2-yloxyethyl)carbamate is not fully understood. However, it is believed that ethyl N-(2-propan-2-yloxyethyl)carbamate acts by inhibiting the activity of enzymes involved in the synthesis of cell wall components in fungi and bacteria. This leads to the disruption of cell wall formation and ultimately, cell death.
Efectos Bioquímicos Y Fisiológicos
Ethyl N-(2-propan-2-yloxyethyl)carbamate has been shown to have minimal toxicity in animal studies. However, it is important to note that the long-term effects of ethyl N-(2-propan-2-yloxyethyl)carbamate exposure have not been fully studied. ethyl N-(2-propan-2-yloxyethyl)carbamate has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl N-(2-propan-2-yloxyethyl)carbamate in lab experiments is its ease of synthesis and availability. ethyl N-(2-propan-2-yloxyethyl)carbamate is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using ethyl N-(2-propan-2-yloxyethyl)carbamate is its limited solubility in water, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of ethyl N-(2-propan-2-yloxyethyl)carbamate in scientific research. One potential application is the development of new drugs with antifungal and antibacterial properties. ethyl N-(2-propan-2-yloxyethyl)carbamate may also have potential applications in the development of new materials for use in biomedical engineering. Furthermore, the antioxidant properties of ethyl N-(2-propan-2-yloxyethyl)carbamate may have potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, ethyl N-(2-propan-2-yloxyethyl)carbamate is a carbamate compound that has been widely used in scientific research due to its unique properties. ethyl N-(2-propan-2-yloxyethyl)carbamate is commonly used as a reagent in chemical reactions and as a starting material in the synthesis of other compounds. ethyl N-(2-propan-2-yloxyethyl)carbamate has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. The future directions for the use of ethyl N-(2-propan-2-yloxyethyl)carbamate in scientific research include the development of new drugs and materials, as well as the treatment of oxidative stress-related diseases.
Métodos De Síntesis
Ethyl N-(2-propan-2-yloxyethyl)carbamate can be synthesized using a simple reaction between ethyl chloroformate and N-(2-propan-2-yloxyethyl)amine. The reaction takes place in anhydrous conditions and in the presence of a base such as triethylamine. The reaction yields ethyl N-(2-propan-2-yloxyethyl)carbamate as a white crystalline powder with a yield of up to 80%.
Aplicaciones Científicas De Investigación
Ethyl N-(2-propan-2-yloxyethyl)carbamate has been widely used in scientific research due to its unique properties. This compound is commonly used as a reagent in chemical reactions and as a starting material in the synthesis of other compounds. ethyl N-(2-propan-2-yloxyethyl)carbamate has also been used as a protective agent for proteins and enzymes during purification and storage. Furthermore, ethyl N-(2-propan-2-yloxyethyl)carbamate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
125183-20-2 |
|---|---|
Nombre del producto |
ethyl N-(2-propan-2-yloxyethyl)carbamate |
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
ethyl N-(2-propan-2-yloxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)9-5-6-12-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
Clave InChI |
CLCSDISYGGXOOL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCCOC(C)C |
SMILES canónico |
CCOC(=O)NCCOC(C)C |
Sinónimos |
Carbamic acid, [2-(1-methylethoxy)ethyl]-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



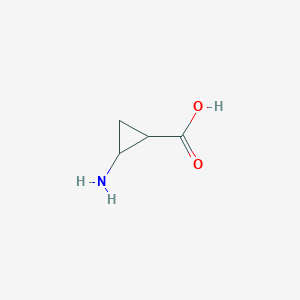
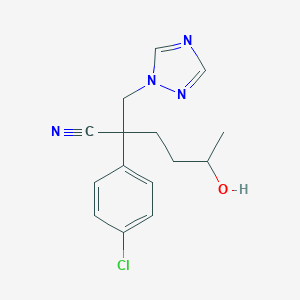
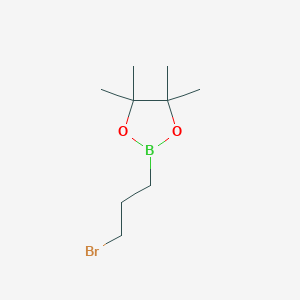
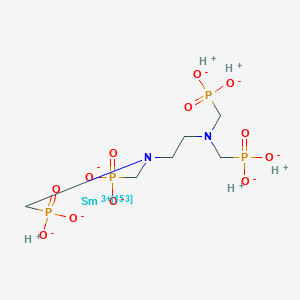
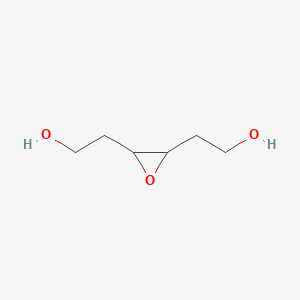
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)

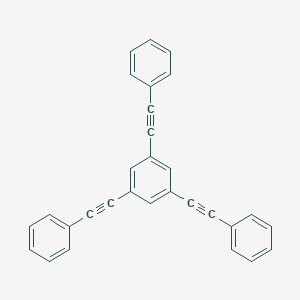
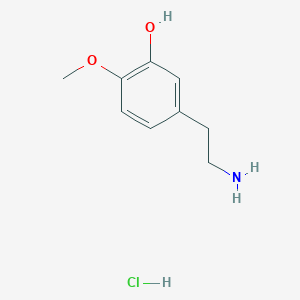
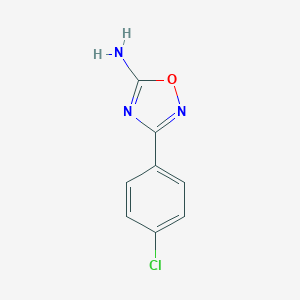
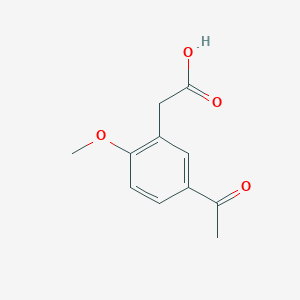
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
